molecular formula C12H16N4O2 B2981920 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine CAS No. 75912-39-9

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Cat. No.: B2981920
CAS No.: 75912-39-9
M. Wt: 248.286
InChI Key: PPNNVFREPFGSAC-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 75912-39-9) is a chemical compound with a molecular formula of C 12 H 16 N 4 O 2 and a molecular weight of 248.28 g/mol . This piperidine hydrazone derivative is characterized by a nitroaryl functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is offered as a high-purity solid for research applications. Its molecular structure features a hydrazone group, which is of significant interest in the development of novel pharmaceuticals and biochemical probes. Researchers utilize this scaffold in various studies, including the synthesis of more complex heterocyclic systems and investigations into structure-activity relationships. Handling and Usage: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-8-6-11(7-9-15)14-13-10-2-4-12(5-3-10)16(17)18/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNNVFREPFGSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be synthesized through a multi-step process involving the reaction of piperidine derivatives with nitrophenyl hydrazones. The typical synthetic route involves the following steps:

    Formation of the hydrazone: The reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenyl hydrazone.

    Alkylation: The reaction of the hydrazone with 1-methylpiperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl and hydrazone moieties are key functional groups that contribute to its activity. The compound may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with cellular receptors: Affecting signal transduction pathways.

    Generating reactive species: Inducing oxidative stress or other cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Piperidine/Hydrazone Derivatives

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine 1-methyl, 4-(4-nitrophenyl)hydrazono C₁₂H₁₅N₃O₂ 245.27 Nitrophenyl hydrazone; moderate lipophilicity
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 380493-82-3) 1-ethyl, 4-(4-nitrophenyl)hydrazono C₁₃H₁₈N₄O₂ 262.31 Increased steric bulk from ethyl group; higher molecular weight
(E)-2,6-bis(4-chlorophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine 2,6-bis(4-Cl-phenyl), 3,3-dimethyl, 4-(2,4,6-Cl-phenyl)hydrazono C₂₉H₂₃Cl₅N₂ 598.78 Enhanced lipophilicity and antimicrobial activity due to multiple Cl groups
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate Trifluoromethyl, triazole, thioether linkages C₂₀H₁₅ClF₃N₇O₄S 541.89 Electron-withdrawing CF₃ group; complex heterocyclic framework

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, while trifluoromethyl groups (as in Compound 9d) provide stronger electron withdrawal and metabolic stability .
  • Lipophilicity : Chlorophenyl substituents (e.g., in ) significantly boost lipophilicity, improving membrane permeability but possibly reducing solubility .

Spectral and Physicochemical Properties

Table 2: NMR and Physical Data Comparison
Compound Name ¹H NMR Features (δ, ppm) Melting Point Solubility
This compound Aromatic protons at ~7.0–8.1 ppm; methyl at ~2.2 ppm Not reported Moderate in DMSO
1-Methyl-4-(4-nitrophenyl)piperazine () Methyl at 2.22 ppm; aromatic protons at 7.03–8.05 ppm 96.43% yield Soluble in polar aprotic solvents
(E)-2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidine () Downfield aromatic signals (~7.5 ppm) from Cl-substituents Not reported Low aqueous solubility

Insights :

  • Aromatic Signals : Nitrophenyl and chlorophenyl groups cause distinct downfield shifts (~7–8 ppm) due to electron withdrawal .
  • Methyl Groups : Resonate upfield (~2.2 ppm), consistent across piperidine derivatives .

Biological Activity

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current literature on its biological properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydrazone moiety and a nitrophenyl group, contributing to its biological activity. The structure can be represented as follows:

Structure C12H14N4O2\text{Structure }\text{C}_12\text{H}_{14}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant inhibition against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against multidrug-resistant strains, demonstrating its potency compared to standard antibiotics like Ciprofloxacin .
  • Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics in certain assays .
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2285
Staphylococcus epidermidis0.2578

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies using macrophage cell lines indicated that it significantly reduced nitric oxide production and inflammatory markers, similar to curcumin, a well-known anti-inflammatory agent .

  • Cell Viability : The compound demonstrated low cytotoxicity, with IC50 values exceeding 60 μM in various assays .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and inflammatory pathways. Specifically, it acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Mohamed et al. evaluated the compound's effectiveness against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also disrupted biofilm structures, making it a promising candidate for further development as an antimicrobial agent .
  • Inflammation Model :
    • In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced pro-inflammatory cytokines significantly, showcasing its potential as an anti-inflammatory therapeutic agent .

Q & A

Q. Advanced

Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic modification.

Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with optimal binding affinity.

Reaction Path Prediction : Apply ICReDD’s computational-experimental feedback loop to identify optimal substituents (e.g., electron-withdrawing groups on the phenyl ring) .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : Confirm structure via 1H^1H-NMR (piperidine methyl at δ 2.3–2.5 ppm) and 13C^{13}C-NMR (hydrazone C=N at ~150 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H+^+]+^+ = 290.1274 for C12_{12}H15_{15}N4_4O2_2).
  • HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. Advanced

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry of the hydrazone moiety.
  • Dynamic Light Scattering (DLS) : Evaluate aggregation behavior in aqueous solutions for pharmacological studies .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Q. Advanced

Data Validation : Cross-reference experimental data (e.g., melting point, logP) with NIST Standard Reference Database .

Condition Optimization : Test stability under varying pH (e.g., phosphate buffers) and temperature (TGA/DSC analysis).

Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility assays) to minimize batch-to-batch variability .

What safety protocols are essential for handling this compound in the lab?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of hydrazine derivatives.
  • First Aid : For skin exposure, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., PK00698E-1 guidelines) .

What mechanistic insights explain the reactivity of the hydrazone group in this compound?

Q. Advanced

  • Tautomerism : The hydrazone exists in equilibrium between E and Z configurations, influencing π-conjugation and redox activity.
  • Nucleophilic Attack : The imine nitrogen participates in Schiff base formation, enabling conjugation with biomolecules (e.g., proteins).
  • pH-Dependent Stability : Protonation at acidic pH stabilizes the hydrazone, while alkaline conditions promote hydrolysis .

How can researchers optimize synthetic routes to improve scalability?

Q. Advanced

Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time.

Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.

Catalyst Recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) to minimize waste .

What are the key challenges in studying this compound’s biological activity?

Q. Advanced

  • Membrane Permeability : The piperidine ring and nitro group may limit cellular uptake; modify with PEGylated side chains.
  • Off-Target Effects : Screen against cytochrome P450 enzymes to assess metabolic interference.
  • In Vivo Toxicity : Conduct zebrafish embryo assays to evaluate developmental toxicity before mammalian studies .

How does structural modification of the piperidine ring affect pharmacological properties?

Q. Advanced

  • Ring Substitution : Introduce fluorine at the 3-position to enhance metabolic stability (e.g., reduced CYP450 oxidation).
  • N-Methylation : Increases lipophilicity (logP +0.5) but may reduce solubility; balance via salt formation (e.g., hydrochloride).
  • Comparative Analysis : Benchmark against analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride for SAR insights .

What strategies validate the compound’s purity and identity in interdisciplinary collaborations?

Q. Basic

  • Interlab Reproducibility : Share standardized protocols (e.g., HPLC conditions) and reference spectra.
  • Third-Party Testing : Submit samples to facilities like NIST for independent validation .

Q. Advanced

  • Blockchain Data Logging : Use decentralized platforms to track synthesis parameters and ensure data integrity.
  • Machine Learning : Train models on spectral databases to automate impurity detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.